
TAK-659 Hydrochloride
Descripción general
Descripción
El clorhidrato de TAK-659 es un inhibidor dual, potente, reversible y oral en investigación de la tirosina quinasa del bazo y la tirosina quinasa 3 similar a FMS. Ha demostrado actividad inhibitoria en modelos preclínicos de linfoma difuso de células B grandes y actividad clínica en solitario en pacientes con linfoma difuso de células B grandes recidivante o refractario .
Mecanismo De Acción
El clorhidrato de TAK-659 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del bazo y la tirosina quinasa 3 similar a FMS. Estas quinasas están involucradas en las vías de señalización celular que regulan la proliferación, supervivencia y diferenciación celular. Al inhibir estas quinasas, el clorhidrato de TAK-659 interrumpe estas vías de señalización, lo que lleva a la inducción de la muerte celular en las células tumorales mientras que preserva las células no tumorales .
Análisis Bioquímico
Biochemical Properties
TAK-659 Hydrochloride interacts with two key enzymes: SYK and FLT3 . These interactions are crucial for its role in biochemical reactions. SYK and FLT3 are tyrosine kinases involved in the signaling pathways of cells, playing a significant role in cell proliferation and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly in diffuse large B-cell lymphoma (DLBCL). It has demonstrated inhibitory activity in preclinical models of DLBCL and single-agent clinical activity in patients with relapsed or refractory (R/R) DLBCL .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a dual inhibitor of SYK and FLT3 . By inhibiting these enzymes, this compound interferes with the signaling pathways within the cell, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a long terminal half-life of approximately 37 hours . This suggests that the compound has good stability and could have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, daily oral administration of this compound at 60mg/kg over 21 days leads to significant antitumor activity . The effects of different dosages and any potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as an inhibitor of SYK and FLT3, it is likely involved in the metabolic pathways associated with these enzymes .
Transport and Distribution
Given its role as a dual inhibitor of SYK and FLT3, it is likely that it interacts with transporters or binding proteins associated with these enzymes .
Subcellular Localization
Given its role as a dual inhibitor of SYK and FLT3, it is likely localized to the areas of the cell where these enzymes are found .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para el clorhidrato de TAK-659 implican la preparación de la estructura central seguida de la introducción de la sal de clorhidrato. Las rutas sintéticas específicas y los métodos de producción industrial son propietarios y no se revelan públicamente en detalle. el compuesto se sintetiza típicamente a través de una serie de reacciones orgánicas que implican la formación de intermedios clave, seguidos de purificación y conversión a la forma de sal de clorhidrato .
Análisis De Reacciones Químicas
El clorhidrato de TAK-659 experimenta varias reacciones químicas, que incluyen:
Oxidación: El clorhidrato de TAK-659 puede experimentar reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción del clorhidrato de TAK-659 pueden implicar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El clorhidrato de TAK-659 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Aplicaciones Científicas De Investigación
El clorhidrato de TAK-659 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la tirosina quinasa del bazo y la tirosina quinasa 3 similar a FMS en varias reacciones químicas.
Biología: El clorhidrato de TAK-659 se utiliza en estudios biológicos para investigar sus efectos en las vías de señalización celular y su potencial como agente terapéutico.
Medicina: El clorhidrato de TAK-659 se está investigando en ensayos clínicos por su potencial para tratar varios tipos de linfoma, incluido el linfoma difuso de células B grandes y la leucemia linfocítica crónica
Comparación Con Compuestos Similares
El clorhidrato de TAK-659 es único en su inhibición dual de la tirosina quinasa del bazo y la tirosina quinasa 3 similar a FMS. Los compuestos similares incluyen:
Entospletinib: Un inhibidor selectivo de la tirosina quinasa del bazo.
Gilteritinib: Un inhibidor selectivo de la tirosina quinasa 3 similar a FMS.
Actividad Biológica
TAK-659 hydrochloride, also known as mivavotinib, is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK) and Fms-like tyrosine kinase 3 (FLT3). This compound has garnered attention for its therapeutic potential in treating various hematological malignancies, particularly B-cell lymphomas and acute lymphoblastic leukemia (ALL). This article delves into the biological activity of TAK-659, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.
TAK-659 functions primarily by inhibiting SYK, a non-receptor cytoplasmic tyrosine kinase crucial for signaling in hematopoietic cells. SYK plays a significant role in B-cell receptor signaling, which is vital for the proliferation and survival of B-cell malignancies. By targeting SYK, TAK-659 disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in malignant cells.
Key Features:
- IC50 Value : TAK-659 demonstrates an IC50 of 3.2 nM against SYK, indicating high potency .
- Selectivity : It selectively inhibits SYK without significantly affecting ZAP-70, another related kinase involved in T-cell signaling .
- Cell Line Sensitivity : The compound shows sensitivity towards SYK-dependent cell lines such as OCI-LY10 and FLT3-ITD dependent lines like MV4-11 and MOLM-13 .
Efficacy in Clinical Trials
TAK-659 has undergone several clinical trials to evaluate its safety and efficacy in patients with relapsed or refractory hematological malignancies. Notably:
Phase I Study Outcomes:
- Patient Cohorts : The study included 105 patients with advanced solid tumors and B-cell lymphomas .
- Maximum Tolerated Dose (MTD) : The MTD was established at 100 mg once daily.
- Response Rates : Among patients with diffuse large B-cell lymphoma (DLBCL), 19% achieved a complete response (CR), with an overall response rate (ORR) of 28% .
Pediatric ALL Studies:
In a study focusing on pediatric ALL patient-derived xenografts (PDXs), TAK-659 exhibited low to moderate single-agent activity but significantly prolonged event-free survival in several PDX models .
Case Studies
- B-cell Lymphoma : In a cohort of patients with relapsed/refractory DLBCL treated with TAK-659, the compound demonstrated notable efficacy, particularly in those with germinal center B-cell type tumors. The median duration of response was reported as 28.1 months .
- Acute Lymphoblastic Leukemia : A study evaluated the effects of TAK-659 on pediatric ALL PDXs. While the drug was well tolerated, only one out of eight PDXs achieved an objective response. However, it significantly reduced leukemia infiltration in treated mice compared to controls .
Summary of Findings
The biological activity of this compound showcases its potential as a therapeutic agent against various forms of hematological cancers. Its ability to selectively inhibit SYK while sparing other kinases makes it a promising candidate for further development.
Parameter | Value |
---|---|
IC50 for SYK | 3.2 nM |
MTD | 100 mg once daily |
CR in DLBCL | 19% |
ORR in DLBCL | 28% |
Median Duration of Response | 28.1 months |
Pediatric ALL Objective Response | Low to moderate |
Propiedades
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFBXMEFRIEGV-ZVWHLABXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.